2-(Cyclopropanecarboxamido)oxazole-4-carboxamide
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Overview
Description
2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Mechanism of Action
Target of Action
The primary target of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is currently unknown. The compound is structurally similar to indole-2-carboxamides, which have been found to inhibit the growth of Mycobacterium tuberculosis and pediatric brain tumor cells . .
Mode of Action
Given its structural similarity to indole-2-carboxamides, it may interact with its targets in a similar manner
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Based on its structural similarity to indole-2-carboxamides, it may affect similar pathways . More research is needed to identify the specific biochemical pathways this compound affects.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on its structural similarity to indole-2-carboxamides, it may have similar effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide typically involves the cyclization of N-propargylamides. A common method uses (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cyclization process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole-5-carbaldehydes.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Substitution reactions can introduce different substituents on the oxazole ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: (Diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI) under visible light irradiation.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxazole-5-carbaldehydes.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with different functional groups.
Scientific Research Applications
2-(Cyclopropanecarboxamido)oxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Comparison: 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is unique due to its specific cyclopropane and carboxamide functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-6(12)5-3-14-8(10-5)11-7(13)4-1-2-4/h3-4H,1-2H2,(H2,9,12)(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEILSLBRBYSTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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